N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide

Description

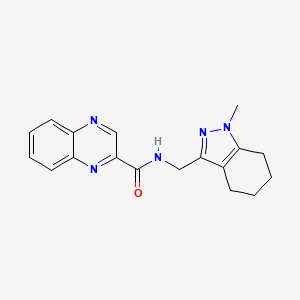

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline-2-carboxamide scaffold linked to a 1-methyl-4,5,6,7-tetrahydroindazole moiety via a methylene bridge.

Properties

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-23-17-9-5-2-6-12(17)15(22-23)10-20-18(24)16-11-19-13-7-3-4-8-14(13)21-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAOVYPNFWCSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the indazole and quinoxaline precursors. One common synthetic route includes the following steps:

Indazole Synthesis: : The indazole core can be synthesized through the cyclization of hydrazine derivatives with α-bromo ketones.

Quinoxaline Synthesis: : Quinoxaline derivatives are often prepared by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

Coupling Reaction: : The indazole and quinoxaline units are then coupled using a suitable amide bond-forming reaction, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) or peptide coupling agents.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: : Nucleophilic substitution reactions can be carried out at various positions on the quinoxaline ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include oxidized quinoxaline derivatives, reduced indazole derivatives, and substituted quinoxaline derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: : The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: : It can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Drug Discovery

- Quinoline-4-carboxamide derivatives (e.g., N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide): Share the carboxamide motif but replace quinoxaline with quinoline and incorporate a benzothiazole group.

Data Tables

Table 1: Antimycobacterial Activity of Selected Quinoxaline-2-Carboxamides

Table 2: Structural Comparison of Carboxamide Derivatives

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide is a compound that belongs to the class of indazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis methods and findings from various studies will be discussed in detail.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1448027-69-7 |

| Molecular Formula | C₁₄H₁₈N₄O |

| Molecular Weight | 270.32 g/mol |

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study screened various quinoxaline compounds against Staphylococcus aureus and Escherichia coli , demonstrating that certain derivatives possess potent antibacterial activity at concentrations of 50 µg/ml and 100 µg/ml .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) at 50 µg/ml | Inhibition Zone (mm) at 100 µg/ml |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 22 |

| N-(4-methylquinoxalin-2-carboxamide) | Escherichia coli | 12 | 18 |

Anti-inflammatory Activity

The anti-inflammatory potential of quinoxaline derivatives has also been documented. In a study involving carrageenan-induced paw edema in rats, compounds similar to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline demonstrated significant reduction in inflammation .

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer properties. A study highlighted that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| N-(2-chloroquinoxalinyl)-2-carboxamide | MCF7 | 20 |

Case Study 1: Synthesis and Screening of Quinoxaline Derivatives

A research team synthesized several quinoxaline derivatives and evaluated their biological activities. Among them, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline exhibited notable antimicrobial and anti-inflammatory effects compared to standard drugs like ofloxacin .

Case Study 2: Mechanistic Insights into Anticancer Activity

Another study focused on the mechanism of action of quinoxaline derivatives in cancer cells. The results indicated that these compounds trigger apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in cell survival.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide, and how is its purity validated?

Answer:

The synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with a functionalized tetrahydroindazole intermediate. For example, Method B in outlines a reaction between a pyrimidoindol-4-amine and 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine under optimized conditions, followed by HPLC purification to isolate the product . Purity is validated using reversed-phase HPLC (≥95% purity threshold), complemented by -NMR and ESI-MS for structural confirmation. For crystalline derivatives, X-ray diffraction (e.g., Rigaku AFC10K diffractometer) provides unambiguous structural verification .

Basic: Which analytical techniques are critical for characterizing the compound’s structural and physicochemical properties?

Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR (e.g., 300–500 MHz spectrometers) resolve proton environments and carbon frameworks, as demonstrated for tetrahydroindazole analogs in and 7 .

- Mass Spectrometry (ESI-MS or HRMS): Validates molecular weight (e.g., observed [M+H] = 458.75 in ) .

- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., P space group refinement in ) .

- Thermal Analysis: Melting point determination (e.g., 157–159°C for related compounds in ) assesses crystallinity .

Advanced: How can researchers assess the compound’s binding affinity and specificity toward biological targets like kinases or BET proteins?

Answer:

- Fluorescence Polarization (FP) Assays: Quantify binding to recombinant proteins (e.g., BRD4 BD1/BD2 domains in ) using fluorescently labeled ligands. Dissociation constants () are derived from competitive displacement curves .

- Surface Plasmon Resonance (SPR): Provides real-time kinetics (association/dissociation rates) for target interactions, as suggested for indazole-carboxamide analogs in .

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

Advanced: How should contradictory data in binding studies (e.g., conflicting KdK_dKd values across assays) be resolved?

Answer:

- Orthogonal Validation: Combine SPR (kinetics) with ITC (thermodynamics) to confirm binding consistency. For example, used FP assays alongside co-crystallography to validate BRD4 inhibitor affinities .

- Structural Biology: Solve co-crystal structures (e.g., BRD4 BD1-ligand complexes in ) to identify critical binding residues and hydrogen-bonding networks. Molecular docking (e.g., AutoDock Vina) can rationalize discrepancies by modeling ligand conformers .

Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties in preclinical studies?

Answer:

- Metabolic Stability: Introduce electron-withdrawing groups on the quinoxaline ring to reduce CYP450-mediated oxidation. highlights substituent effects on tetrahydroindazole analogs’ half-lives in microsomal assays .

- Solubility Enhancement: Modify the carboxamide linker to include ionizable groups (e.g., tertiary amines) or employ prodrug strategies (e.g., esterification as in ) .

- Blood-Brain Barrier Penetration: LogP optimization (target 2–3) via substituent tuning on the tetrahydroindazole moiety, guided by computational models like QikProp .

Basic: Which in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Cell Viability Assays: Use HEK-293 or cancer cell lines (e.g., MTT or CellTiter-Glo) to assess cytotoxicity, as in (IC determination) .

- Enzyme Inhibition Assays: Measure IC against target kinases (e.g., ITK in ) using ADP-Glo™ or radioactive -ATP incorporation .

- Immune Response Modulation: For immunomodulatory targets, quantify cytokine release (e.g., IL-2 via ELISA) in primary T-cell cultures .

Advanced: How can researchers address low solubility or aggregation-prone behavior in aqueous buffers?

Answer:

- Co-solvent Systems: Use DMSO-water gradients (≤1% DMSO) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .

- Dynamic Light Scattering (DLS): Monitor particle size distribution to detect aggregates. If present, introduce hydrophilic substituents (e.g., PEG linkers) or salt forms (e.g., hydrochloride) .

Advanced: What computational tools are recommended for predicting off-target effects or polypharmacology?

Answer:

- Phylogenetic Analysis: Compare target sequence homology (e.g., KinomeTree) to identify conserved binding pockets across kinases .

- Machine Learning Models: Use ChEMBL or PubChem data to train QSAR models for selectivity prediction. employed docking to prioritize low-off-risk analogs .

Basic: How should stability studies be designed under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via UPLC-MS, referencing ’s stability protocols for related carboxamides .

- Oxidative Stress Testing: Expose to 0.1% HO to identify oxidation-prone sites (e.g., indazole methyl groups) .

Advanced: What are best practices for scaling up synthesis while maintaining yield and purity?

Answer:

- Flow Chemistry: Minimize side reactions (e.g., dimerization) via continuous flow reactors, as demonstrated for tetrahydroindazole intermediates in .

- Design of Experiments (DoE): Optimize reaction parameters (temperature, stoichiometry) using software like MODDE™. achieved 45% yield improvements via DoE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.